molecular formula C9H12N2OS B13318186 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

Katalognummer: B13318186
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: NRRHFNCSXNXKHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one: 2-aminothienopyridinone , is a heterocyclic compound with the following chemical structure:

IUPAC Name: 2-(6,7-dihydrothieno[3,2c]pyridin-5(4H)-yl)-2-oxoethanamine hydrochloride\text{IUPAC Name: 2-}(6,7\text{-dihydrothieno}[3,2-c]\text{pyridin-5(4H)-yl})\text{-2-oxoethanamine hydrochloride} IUPAC Name: 2-(6,7-dihydrothieno[3,2−c]pyridin-5(4H)-yl)-2-oxoethanamine hydrochloride

It has a molecular weight of 232.73 g/mol and the MDL number MFCD16622083 . This compound exhibits interesting properties due to its fused pyridine and thienopyridine rings.

Vorbereitungsmethoden

Synthetic Routes: Several synthetic routes exist for the preparation of 2-aminothienopyridinone. One common method involves cyclization of an appropriate precursor, such as a thienopyridine derivative, under specific conditions. For example, a cyclization reaction between a 2-alkynylthiophene and a pyridine-2-carbaldehyde can yield the desired compound.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically synthesize this compound using custom synthetic routes. The availability of commercial sources may be limited.

Analyse Chemischer Reaktionen

Reactivity: 2-aminothienopyridinone can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

    Condensation: It can react with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Ammonium chloride (NH₄Cl) or other nucleophiles.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield a carboxylic acid, while reduction produces the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

2-aminothienopyridinone finds applications in various scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a pharmacophore for drug design.

    Medicine: Research into its potential therapeutic properties.

    Industry: Its unique structure may have applications in materials science.

Wirkmechanismus

The exact mechanism by which 2-aminothienopyridinone exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

While 2-aminothienopyridinone is relatively unique due to its fused ring system, similar compounds include other heterocyclic derivatives like thienopyridines and pyridinones.

Eigenschaften

Molekularformel

C9H12N2OS

Molekulargewicht

196.27 g/mol

IUPAC-Name

2-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H12N2OS/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8/h2,4H,1,3,5-6,10H2

InChI-Schlüssel

NRRHFNCSXNXKHA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=C1SC=C2)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.